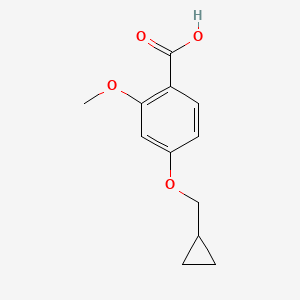
4-(cyclopropylmethoxy)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylmethoxy)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a cyclopropylmethyloxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with cyclopropylmethanol in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under inert gas protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethoxy)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-cyclopropylmethyloxy-2-methoxybenzaldehyde or 4-cyclopropylmethyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclopropylmethyloxy-2-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(cyclopropylmethoxy)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethyloxy group and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid:
3-Methoxybenzoic acid:
2-Methoxybenzoic acid:
Uniqueness
4-(cyclopropylmethoxy)-2-methoxybenzoic acid is unique due to the presence of the cyclopropylmethyloxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-9(16-7-8-2-3-8)4-5-10(11)12(13)14/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
SFAVBXYGUGSUFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CC2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
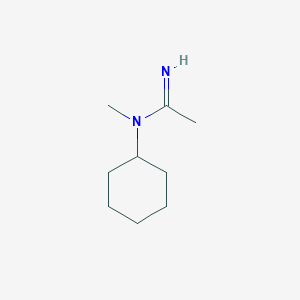

![4-[(2-Ethoxyethyl)sulfanyl]-2-nitroaniline](/img/structure/B8619886.png)
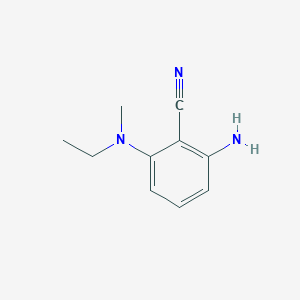


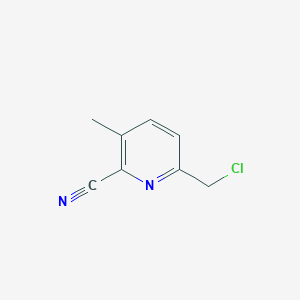


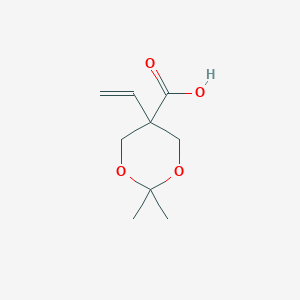
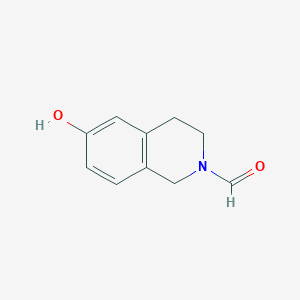

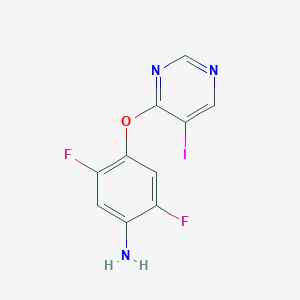
![9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide](/img/structure/B8619988.png)
